N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide
Description
N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide is a synthetic small molecule featuring a bithiazole core (two thiazole rings connected at the 4,4' positions). The 2' position of one thiazole is substituted with an amino group, while the adjacent thiazole’s 2-position is linked to a 4-pyridinecarboxamide moiety. Its biological relevance likely relates to kinase or matrix metalloproteinase (MMP) inhibition, as inferred from structurally similar compounds in the evidence .
Properties
CAS No. |
332351-17-4 |
|---|---|
Molecular Formula |
C12H9N5OS2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H9N5OS2/c13-11-15-8(5-19-11)9-6-20-12(16-9)17-10(18)7-1-3-14-4-2-7/h1-6H,(H2,13,15)(H,16,17,18) |
InChI Key |
LSWLFMHIQONMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=NC(=CS2)C3=CSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide typically involves multi-step organic reactionsThe final step involves coupling the bithiazole derivative with 4-pyridinecarboxamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The bithiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Rigidity and Binding Affinity : The bithiazole core in the target compound and ’s analog provides greater conformational rigidity compared to single thiazole () or bipyridine () systems. This rigidity may enhance target binding through reduced entropy loss .
Substituent Impact: The 2'-amino group in the target compound likely facilitates hydrogen bonding with enzymatic active sites, contrasting with the electron-withdrawing cyano group in Compound 25, which may reduce polar interactions . The 4-pyridinecarboxamide substituent may improve solubility and π-stacking interactions compared to cyclopropanecarboxamide (Compound 25) or acetamide () groups .
Biological Specificity : ’s bithiazole analog inhibits proMMP-9 and cell migration, suggesting that the target compound’s pyridinecarboxamide group could modulate selectivity toward other MMP isoforms or kinases .
Biological Activity
N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of antibacterial properties and its structural analogs. This article provides an overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a bithiazole moiety linked to a pyridinecarboxamide. The synthesis typically involves the condensation of appropriate thiourea derivatives with pyridine carboxylic acids under controlled conditions.
Synthesis Example
A common synthetic route involves:
- Condensation Reaction : Reacting 2-amino-4-phenylthiazole with a suitable pyridine derivative.
- Reflux Conditions : The reaction mixture is often subjected to reflux in solvents like dioxane or ethanol to facilitate the formation of the desired amide.
Antibacterial Properties
Research indicates that derivatives of thiazole compounds, including those similar to this compound, exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis.
- Minimum Inhibitory Concentrations (MIC) : Studies have reported sub-micromolar MIC values for some thiazole derivatives against M. tuberculosis, indicating potent antibacterial effects .
- Selectivity : Certain analogs demonstrate selectivity for mycobacterial species over mammalian cells, which is crucial for minimizing cytotoxicity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the thiazole and pyridine rings can significantly influence biological activity:
- C-2 Position : Various lipophilic substitutions at this position have been explored; compounds with larger hydrophobic groups tend to exhibit enhanced activity.
- C-4 Position : The presence of a pyridyl group at this position has been identified as essential for maintaining antibacterial potency .
Case Studies
-
Case Study on Anti-tubercular Activity :
- A series of thiazole derivatives were synthesized and tested against M. tuberculosis. Compounds with a 2-pyridyl substituent at the C-4 position consistently showed higher activity compared to other substitutions.
- Notably, one analog demonstrated an SI (selectivity index) of 26, highlighting its potential as a therapeutic agent .
- Urease Inhibition :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
